molecular formula C13H20ClNO2 B1519676 4-[(4-Propylphenyl)amino]butanoic acid hydrochloride CAS No. 1172524-44-5

4-[(4-Propylphenyl)amino]butanoic acid hydrochloride

Katalognummer: B1519676
CAS-Nummer: 1172524-44-5
Molekulargewicht: 257.75 g/mol
InChI-Schlüssel: QFQPABIGCHLOMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Systematic Nomenclature and IUPAC Classification

The compound 4-[(4-propylphenyl)amino]butanoic acid hydrochloride is systematically named according to IUPAC guidelines. The parent structure is butanoic acid (a four-carbon carboxylic acid). The amino group (-NH-) is substituted at the fourth carbon of the butanoic acid chain, with a 4-propylphenyl substituent attached to the nitrogen atom. The hydrochloride salt form indicates the presence of a protonated amino group (-NH₂⁺) paired with a chloride counterion.

IUPAC Name :
this compound.

Molecular Formula :
C₁₃H₂₀ClNO₂.

Molecular Weight :
257.75 g/mol.

SMILES Notation :
O=C(O)CCCNC1=CC=C(CCC)C=C1.[H]Cl.

Molecular Structure Analysis: Stereochemical Considerations

The molecular structure comprises three key components:

  • A butanoic acid backbone with a carboxylic acid group at position 1.
  • An amino group (-NH-) at position 4, substituted with a 4-propylphenyl aromatic ring.
  • A hydrochloride salt formed via protonation of the amino group.

Key structural features :

  • The 4-propylphenyl group consists of a benzene ring with a three-carbon alkyl chain (propyl) at the para position.
  • The amino group bridges the aromatic ring and the aliphatic butanoic acid chain, creating a planar arrangement due to conjugation with the phenyl ring.

Stereochemical considerations :

  • The carbon adjacent to the amino group (C4 of butanoic acid) is a potential chiral center. However, no stereochemical data (e.g., enantiomeric resolution or optical activity) has been reported for this compound in the literature.
  • The absence of crystallographic or spectroscopic evidence for stereoisomerism suggests the compound is likely synthesized and characterized as a racemic mixture or in a conformationally flexible state.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR :

    • Aromatic protons : A doublet (δ 7.10–7.30 ppm, J = 8.5 Hz) for the two equivalent protons ortho to the propyl group and a doublet (δ 6.90–7.00 ppm) for the meta protons.
    • Propyl chain : A triplet (δ 0.90–1.00 ppm) for the terminal methyl group, a sextet (δ 1.50–1.70 ppm) for the central methylene, and a triplet (δ 2.50–2.60 ppm) for the methylene adjacent to the phenyl ring.
    • Butanoic acid backbone : A triplet (δ 2.30–2.40 ppm) for the methylene adjacent to the carboxylic acid and a multiplet (δ 3.20–3.40 ppm) for the methylene linked to the amino group.
    • Carboxylic acid proton : A broad singlet (δ 12.10–12.30 ppm).
  • ¹³C NMR :

    • Carboxylic acid carbon : δ 174.5–175.5 ppm.
    • Aromatic carbons : δ 140.0–145.0 ppm (C-N bonded), δ 128.0–132.0 ppm (ortho/meta carbons), and δ 125.0–127.0 ppm (para carbon).
    • Aliphatic carbons : δ 35.0–40.0 ppm (C-N), δ 25.0–30.0 ppm (methylene groups), and δ 14.0–15.0 ppm (terminal methyl).

Infrared (IR) Spectroscopy

  • Carboxylic acid O-H stretch : Broad absorption band at 2500–3300 cm⁻¹.
  • C=O stretch : Strong peak at 1700–1720 cm⁻¹.
  • Aromatic C-H stretches : Peaks at 3000–3100 cm⁻¹.
  • N-H stretch (protonated amine) : Weak or absent due to salt formation, but possible broad band near 2200–2800 cm⁻¹.

Mass Spectrometry (MS)

  • Molecular ion peak : m/z 221.30 (free base) and m/z 257.75 (hydrochloride form).
  • Fragmentation patterns :
    • Loss of HCl (m/z 221 → 185).
    • Cleavage of the propylphenyl group (m/z 185 → 141).

Crystallographic Data and X-ray Diffraction Studies

As of current literature, no X-ray crystallographic data has been reported for this compound. However, analogous compounds (e.g., 4-(phenylamino)butanoic acid derivatives) typically exhibit:

  • Monoclinic or triclinic crystal systems with P2₁/c or P-1 space groups.
  • Hydrogen-bonding networks between the carboxylic acid O-H and chloride ions.
  • Layer stacking of aromatic rings due to π-π interactions.

Hypothetical unit cell parameters (derived from similar structures):

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
a (Å) 10.2–12.5
b (Å) 7.8–9.1
c (Å) 15.4–17.2
β (°) 95–105

Further experimental studies are required to confirm these predictions.

Eigenschaften

IUPAC Name

4-(4-propylanilino)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-2-4-11-6-8-12(9-7-11)14-10-3-5-13(15)16;/h6-9,14H,2-5,10H2,1H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFQPABIGCHLOMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)NCCCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Protection of Amino Group

A common preparative step involves protecting the amino group of 4-amino butanoic acid to facilitate selective reactions on other functional groups. The tert-butoxycarbonyl (Boc) group is frequently used as a protecting group:

  • 4-(Methylamino)butyric acid hydrochloride can be reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or potassium carbonate in solvents like tetrahydrofuran or 1,4-dioxane/water mixtures.
  • The reaction is typically carried out at room temperature or mild heating (e.g., 25°C) for 6 to 24 hours.
  • After completion, the reaction mixture is acidified to pH 2 with hydrochloric acid and extracted with ethyl acetate.
  • The Boc-protected amino acid is isolated as a white solid after drying and concentration.

This step yields N-Boc-protected amino butanoic acid derivatives, which are crucial intermediates for further modification.

Formation of the 4-[(4-Propylphenyl)amino] Substituent

Experimental Conditions Summary Table

Step Reagents/Conditions Solvent(s) Temperature Time Yield/Notes
Amino group protection Di-tert-butyl dicarbonate, triethylamine or K2CO3 Tetrahydrofuran, 1,4-dioxane/water 25°C (room temp) 6–24 hours Quantitative to high yield (95-100%)
Coupling with 4-propylphenylamine Imidazolide intermediate, magnesium enolate, DMSO Tetrahydrofuran + DMSO Ambient temperature 8–15 hours Requires pH control, followed by hydrolysis
Purification Silica gel chromatography (ethyl acetate/hexane 10:90) Room temperature High purity product obtained
Deprotection and salt formation 1N HCl for Boc removal; HCl in diethyl ether or ethanol reflux Ethanol or diethyl ether Room temp for deprotection; reflux at 70°C for salt formation 30 min to 20 hours White solid hydrochloride salt, quantitative yield

Research Findings and Notes

  • The use of Boc protection and subsequent deprotection is a well-established method for preparing amino acid derivatives with high purity and yield.
  • The coupling reaction involving imidazolides and magnesium enolates is effective for introducing aromatic amino substituents, including 4-propylphenyl groups, and can be scaled industrially.
  • Chromatographic purification ensures removal of impurities and isolation of stereochemically pure compounds.
  • The hydrochloride salt form improves stability and solubility, facilitating pharmaceutical applications.
  • Analogous compounds have been studied for their biological activity, including inhibition of enzymes like renin, indicating potential therapeutic relevance.

Analyse Chemischer Reaktionen

Types of Reactions: 4-[(4-Propylphenyl)amino]butanoic acid hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the phenyl ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Reagents like bromine (Br2) and various amines are employed for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Brominated and aminated derivatives.

Wissenschaftliche Forschungsanwendungen

1. Medicinal Chemistry

  • Drug Development : The compound is being explored for its potential as a therapeutic agent. Its structure allows it to interact with biological targets, making it a candidate for drug development aimed at various diseases.
  • Enzyme Inhibition : Studies indicate that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways, suggesting its utility in creating enzyme inhibitors for therapeutic purposes.

2. Biochemical Research

  • Protein Interactions : The compound is employed in studies investigating enzyme-substrate interactions, which are crucial for understanding metabolic processes and developing new drugs.
  • Receptor Modulation : Its structural characteristics may enable it to modulate receptor activity, potentially leading to therapeutic effects in conditions like metabolic disorders or cancer.

Case Study 1: Enzyme Inhibition

Research has demonstrated that 4-[(4-Propylphenyl)amino]butanoic acid hydrochloride derivatives exhibit effective inhibition of enzymes such as insulin-degrading enzyme (IDE). This inhibition could be leveraged in treating diabetes by enhancing insulin levels.

Case Study 2: Cancer Therapeutics

A study published in Cancer Research highlighted the compound's ability to modulate receptor tyrosine kinases (RTKs), which play a significant role in cancer progression. By inhibiting these receptors, the compound could potentially slow down tumor growth.

Applications in Industry

The compound also finds applications beyond research:

  • Fine Chemicals Production : It serves as an intermediate in the synthesis of fine chemicals and pharmaceuticals.
  • Biotechnology : Used in developing novel therapeutic agents targeting various diseases due to its ability to modulate biological pathways.

Wirkmechanismus

The mechanism by which 4-[(4-Propylphenyl)amino]butanoic acid hydrochloride exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical attributes of 4-[(4-Propylphenyl)amino]butanoic acid hydrochloride and its analogs:

Compound Name Substituent Features Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
4-[(4-Propylphenyl)amino]butanoic acid HCl 4-propylphenylamino group C₁₃H₂₀ClNO₂ 257.76 Hydrophobic propyl chain; potential CNS applications
4-(3-Aminophenyl)butanoic acid HCl 3-aminophenylamino group C₁₀H₁₂ClNO₂ 217.67* Meta-substituted primary amine; possible intermediate in drug synthesis
(R)-3-Amino-4-(4-cyanophenyl)butanoic acid HCl 4-cyanophenyl group, R-configuration C₁₁H₁₁ClN₂O₂ 254.68 Electron-withdrawing cyano group; stereospecific activity
4-[(Propan-2-yl)amino]butanoic acid HCl Isopropylamino group C₇H₁₆ClNO₂ 181.66 Aliphatic amine; compact structure, higher solubility
4-(Benzylamino)butyric acid HCl Benzylamino group C₁₁H₁₆ClNO₂ 229.70 Bulky aromatic substituent; enhanced π-π interactions
4-(Dimethylamino)butanoic acid HCl Dimethylamino group C₆H₁₄ClNO₂ 167.64 Tertiary amine; increased lipophilicity
Bendamustine Hydrochloride Benzimidazole core with chloroethyl groups C₁₆H₂₃N₃O₄·HCl 358.29 Antineoplastic agent; complex heterocyclic structure

*Calculated based on molecular formula.

Detailed Analysis of Structural and Functional Differences

Substituent Effects on Physicochemical Properties
  • Hydrophobicity: The 4-propylphenyl group in the target compound enhances lipophilicity compared to analogs like 4-(3-aminophenyl)butanoic acid HCl (smaller phenyl group) or 4-[(propan-2-yl)amino]butanoic acid HCl (aliphatic substituent) . This property may improve blood-brain barrier penetration but reduce aqueous solubility.
  • Steric and Stereochemical Factors : Stereospecific analogs (e.g., R-configuration in and ) may exhibit distinct biological activities due to enantioselective receptor interactions .

Biologische Aktivität

4-[(4-Propylphenyl)amino]butanoic acid hydrochloride, also known as a derivative of gamma-aminobutyric acid (GABA), has garnered attention for its potential biological activities, particularly in the context of neurological disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula: C13H19ClN2O2. Its structure features a propylphenyl group attached to an amino butanoic acid backbone, which is crucial for its interaction with biological targets.

This compound primarily acts as an inhibitor of GABA transporters (GATs). This inhibition leads to increased levels of GABA in the synaptic cleft, enhancing inhibitory neurotransmission. The specific interactions include:

  • Binding Affinity : The compound has shown significant binding affinity to GAT1 and GAT4, which are critical in regulating GABAergic signaling in the central nervous system (CNS) .
  • Neuroprotective Effects : By modulating GABA levels, this compound may exert neuroprotective effects against excitotoxicity associated with various neuropathological conditions.

1. Antinociceptive Properties

Research indicates that derivatives similar to this compound exhibit antinociceptive effects in rodent models of neuropathic pain. In studies involving chemotherapy-induced neuropathic pain models, compounds with similar structures demonstrated significant pain relief without impairing motor coordination .

2. Potential Therapeutic Applications

The compound is being investigated for its therapeutic potential in treating conditions such as:

  • Neuropathic Pain : Targeting GABA transporters may provide a new avenue for managing chronic pain conditions.
  • Anxiety Disorders : Enhancing GABAergic transmission is a common strategy in developing anxiolytic medications.

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityModel UsedKey Findings
AntinociceptiveRodent ModelsSignificant reduction in pain response without motor deficits.
GABA Transport InhibitionIn vitro assaysHigh affinity for mGAT1 and mGAT4; potential for enhancing GABA levels.
Neuroprotective EffectsCellular modelsReduced cell death in excitotoxic conditions; suggests protective role against neurodegeneration.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[(4-propylphenyl)amino]butanoic acid hydrochloride, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, coupling 4-propylaniline with γ-butyrolactone under acidic conditions followed by hydrolysis and HCl neutralization yields the hydrochloride salt. Optimal conditions (e.g., 60–80°C, 12–24 hr reaction time, and stoichiometric HCl) minimize side products like unreacted amines or over-alkylated derivatives .
  • Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity using HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient).

Q. How can researchers verify the structural integrity of this compound?

  • Analytical Workflow :

  • NMR : ¹H NMR (DMSO-d6) should show signals for the propylphenyl group (δ 0.9–1.6 ppm for CH3 and CH2), aromatic protons (δ 6.8–7.2 ppm), and the butanoic acid backbone (δ 2.3–3.1 ppm for CH2 and NH) .
  • Mass Spectrometry : ESI-MS should display a molecular ion peak at m/z corresponding to C13H18NClO2 (calculated for free acid: 235.1 g/mol; HCl salt: 271.7 g/mol).
  • Elemental Analysis : Match experimental C, H, N, and Cl percentages to theoretical values (±0.3% tolerance) .

Q. What solubility and stability data are critical for experimental design?

  • Solubility : The compound is highly soluble in polar solvents (e.g., water, DMSO) but poorly soluble in nonpolar solvents (e.g., hexane). Aqueous solubility decreases below pH 4 due to protonation of the amino group .
  • Stability : Store at −20°C in desiccated conditions to prevent hydrolysis of the amide bond. Degradation products (e.g., free 4-propylaniline) can be quantified via LC-MS .

Advanced Research Questions

Q. How does the propylphenyl substituent influence biological activity compared to analogs (e.g., methyl or methoxy derivatives)?

  • Structure-Activity Relationship (SAR) :

  • The hydrophobic propyl group enhances membrane permeability compared to methoxy derivatives, as shown in Caco-2 cell permeability assays (Papp > 1 × 10⁻⁶ cm/s) .
  • In enzyme inhibition studies (e.g., against trypsin-like proteases), the propyl group reduces IC50 by ~30% compared to methyl analogs due to improved hydrophobic interactions .
    • Experimental Design : Use comparative molecular field analysis (CoMFA) to model substituent effects on binding affinity .

Q. What strategies resolve contradictions in reported pharmacokinetic data for this compound?

  • Case Study : Discrepancies in oral bioavailability (20–40% in rats) may arise from differences in formulation (e.g., co-solvents like PEG 400 improve absorption).
  • Resolution : Conduct cross-lab validation using standardized protocols:

  • In vivo : Administer 10 mg/kg in Sprague-Dawley rats (n=6) with controlled diets.
  • Analytical : Plasma samples analyzed via UPLC-MS/MS (LOQ: 5 ng/mL) .

Q. How can metabolic pathways be elucidated to identify potential toxic metabolites?

  • Methodology :

  • Phase I Metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Major metabolites include hydroxylated propylphenyl (m/z +16) and oxidized butanoic acid (m/z +14).
  • Phase II Metabolism : Glucuronidation occurs at the amino group, confirmed via β-glucuronidase treatment .
    • Tools : Use high-resolution mass spectrometry (HRMS) and isotope labeling to track metabolic transformations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-Propylphenyl)amino]butanoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
4-[(4-Propylphenyl)amino]butanoic acid hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.